5-Methylsulfonyltetrazole

Descripción

Historical Context and Discovery

The development of 5-methylsulfonyl tetrazoles traces its origins to the foundational work in tetrazole chemistry established by Hantzsch and Vagt in 1901, who first described the formal [3+2] cycloaddition of azides to nitriles for the preparation of 5-substituted tetrazoles. This seminal discovery laid the groundwork for the systematic exploration of tetrazole derivatives bearing various functional groups at the 5-position. The specific incorporation of methylsulfonyl groups into tetrazole structures emerged later as researchers sought to enhance the biological activity and chemical versatility of these heterocyclic compounds.

The evolution of synthetic methodologies for 5-methylsulfonyl tetrazoles gained momentum through the work of Finnegan and colleagues in 1958, who reported improved procedures for the preparation of 5-substituted tetrazoles from nitriles using inorganic sodium azide and ammonium chloride in dimethylformamide. This methodology provided a safer alternative to earlier methods that employed volatile and explosive hydrazoic acid, facilitating broader research into substituted tetrazole derivatives.

The development of 5-methylsulfonyl tetrazoles also benefited from advances in sulfonyl chemistry and the recognition of sulfonyl groups as important pharmacophores. Patents from the 1980s describe processes for preparing tetrazole-5-thiols and their sulfonyl derivatives, highlighting their utility as intermediates in the preparation of various cephalosporins and penicillins. These developments established the pharmaceutical relevance of sulfonyl-substituted tetrazoles and motivated further research into their synthesis and applications.

Significance in Organic and Heterocyclic Chemistry

5-Methylsulfonyl tetrazoles occupy a unique position in organic chemistry due to their dual nature as both heterocyclic aromatics and sulfonyl-containing compounds. The tetrazole ring system exhibits remarkable thermal stability and high nitrogen content, making it one of the most nitrogen-rich stable heterocycles known. The incorporation of the methylsulfonyl group introduces additional electronic effects that significantly influence the reactivity and properties of these compounds.

The electron-withdrawing nature of the methylsulfonyl group enhances the electrophilic character of the tetrazole ring, facilitating various chemical transformations. This electronic activation has been exploited in numerous synthetic applications, including photoredox reactions where 5-methylsulfonyl tetrazoles serve as precursors for sulfonyl radical generation. The ability to generate sulfonyl radicals under mild photoredox conditions has opened new avenues for carbon-carbon bond formation and functional group installation.

Recent computational studies have provided insights into the regioselectivity of sulfonylation reactions in tetrazoles, revealing that steric hindrance of substituents plays a more significant role than electronic properties in determining reaction outcomes. These findings have important implications for the rational design of synthetic routes to specific 5-methylsulfonyl tetrazole derivatives and highlight the sophisticated interplay between electronic and steric factors in heterocyclic chemistry.

Position Within Tetrazole Chemistry

Within the broader landscape of tetrazole chemistry, 5-methylsulfonyl tetrazoles represent a specialized class that bridges traditional heterocyclic synthesis with modern organosulfur chemistry. The tetrazole ring system itself can exist in multiple tautomeric forms, with the 1H and 2H tautomers being the most prevalent. The presence of the methylsulfonyl group at the 5-position influences this tautomeric equilibrium and affects the overall chemical behavior of the molecule.

5-Methylsulfonyl tetrazoles have found particular significance in the development of multicomponent reactions, which combine three or more starting materials in a single chemical event to form complex products. These reactions offer advantages in terms of atom economy, efficiency, and synthetic versatility, making them attractive for both academic research and industrial applications. The incorporation of methylsulfonyl groups into tetrazole-forming multicomponent reactions has expanded the scope of accessible molecular architectures.

The biological activity of 5-methylsulfonyl tetrazoles has been extensively studied, with many derivatives showing promising antimicrobial, anticancer, and other therapeutic properties. The Food and Drug Administration has approved 43 drugs containing tetrazole moieties, demonstrating the pharmaceutical importance of this heterocyclic system. The addition of methylsulfonyl functionality often enhances these biological activities through improved pharmacokinetic properties and target selectivity.

Overview of Current Research Landscape

Current research in 5-methylsulfonyl tetrazole chemistry encompasses several key areas, including the development of novel synthetic methodologies, exploration of new biological activities, and investigation of materials science applications. Recent advances in microwave-assisted synthesis have significantly reduced reaction times and improved yields for the preparation of 5-substituted tetrazoles, including methylsulfonyl derivatives. These methods typically employ heterogeneous catalysts that facilitate easy separation and recycling, making the processes more environmentally sustainable.

Iron-catalyzed multicomponent reactions have emerged as a particularly promising approach for the synthesis of sulfonylated tetrazoles. These reactions involve five-component processes that incorporate cycloketone oxime esters, alkynes, sulfur dioxide sources, and trimethylsilyl azide to produce cyano-containing sulfonylated tetrazoles in moderate to good yields. The use of low-cost iron catalysts and the formation of multiple new chemical bonds in a single step make these transformations highly attractive for synthetic applications.

The field of photoredox catalysis has witnessed significant contributions from 5-methylsulfonyl tetrazole chemistry, with researchers demonstrating efficient photoredox coupling reactions with acrylates and related electron-withdrawing olefinic acceptors. These reactions proceed with high substrate tolerance and generally excellent yields, producing coupled products that retain the sulfone moiety for further synthetic elaboration.

Computational chemistry has also played an increasingly important role in understanding the behavior of 5-methylsulfonyl tetrazoles. Density functional theory calculations have provided insights into regioselectivity patterns, reaction mechanisms, and electronic properties that guide synthetic design and optimization. Molecular orbital analysis and geometric overlay models have been employed to understand steric and electronic effects in sulfonylation reactions.

The exploration of one-pot synthesis approaches has gained particular attention, with researchers achieving efficient synthesis of 5-substituted tetrazoles through multicomponent condensation reactions of aromatic aldehydes, malononitrile, and sodium azide. These methods have been successfully implemented under neat conditions, eliminating the need for organic solvents and improving the environmental profile of tetrazole synthesis.

Propiedades

IUPAC Name |

5-methylsulfonyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2S/c1-9(7,8)2-3-5-6-4-2/h1H3,(H,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURGLLWWASFDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406397 | |

| Record name | 5-Methylsulfonyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21744-55-8 | |

| Record name | 5-Methylsulfonyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Methylsulfonyltetrazole can be synthesized through the oxidation of 5-methylthiotetrazole. The oxidation is typically carried out using potassium permanganate in a two-phase system consisting of dichloromethane and aqueous acetic acid, with tetrabutylammonium bromide as a phase transfer catalyst . The reaction conditions are crucial for obtaining high yields and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring safety and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-Methylsulfonyltetrazole undergoes various chemical reactions, including:

Oxidation: As mentioned, it can be synthesized through the oxidation of 5-methylthiotetrazole.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.

Solvents: Dichloromethane and aqueous acetic acid are used in the oxidation process.

Catalysts: Tetrabutylammonium bromide is used as a phase transfer catalyst in the oxidation reaction.

Major Products Formed

The major product formed from the oxidation of 5-methylthiotetrazole is this compound itself . Other substitution reactions can yield various derivatives depending on the nucleophiles used.

Aplicaciones Científicas De Investigación

Synthetic Route

- Reagents : Methylsulfonyl chloride, sodium azide.

- Conditions : Controlled temperature and pH to enhance yield.

Chemistry

5-Methylsulfonyltetrazole serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in developing new materials and catalysts.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfone derivatives |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Alkyl halides | Alkylated tetrazole derivatives |

Biology

In biological research, this compound has been investigated for its potential as a bioactive compound. Studies suggest that it exhibits antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound demonstrates moderate antimicrobial activity against various bacterial strains, including:

| Compound Name | Antimicrobial Activity | Target Organisms |

|---|---|---|

| This compound | Moderate | Escherichia coli, Staphylococcus aureus |

| 5-Methyl-1H-tetrazole | Strong | Bacillus cereus, Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanisms typically involve apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated the effects of this compound on HeLa cells, revealing an IC50 value indicating significant cytotoxicity. The study demonstrated that the compound modulates key signaling pathways related to cell survival and apoptosis.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics. Its metabolic pathways involve transformations that enhance therapeutic potential while minimizing toxicity.

Mecanismo De Acción

The mechanism of action of 5-Methylsulfonyltetrazole involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential metabolic processes . The exact molecular pathways and targets are still under investigation, but its ability to form stable complexes with metal ions is believed to play a significant role in its biological activity .

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The following table compares 5-Methylsulfonyltetrazole with structurally related tetrazole derivatives:

Key Observations :

- Electron-Withdrawing Effects : The sulfonyl group (-SO₂R) increases polarity and acidity compared to thioether (-S-) or methyl (-CH₃) substituents, altering solubility and reactivity .

Actividad Biológica

5-Methylsulfonyltetrazole, a member of the tetrazole family, has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

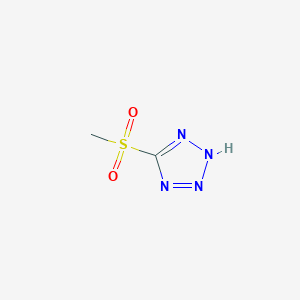

This compound is characterized by a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom, with a methylsulfonyl group at the 5-position. The structural formula can be represented as follows:

This unique structure contributes to its reactivity and biological profile.

Biological Activities

Pharmacological Effects:

Tetrazoles, including this compound, exhibit a variety of pharmacological effects. Notable activities include:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, making them candidates for antibiotic development.

- Anticancer Activity: Certain tetrazole derivatives have been investigated for their potential to inhibit cancer cell proliferation .

- CNS Activity: Research indicates potential applications in treating central nervous system disorders, such as schizophrenia and Alzheimer's disease, by acting on serotonin receptors .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Interaction with Enzymes: The sulfonyl group may interact with various enzymes, influencing biochemical pathways associated with disease states.

- Reactivity with Biological Thiols: Studies demonstrate that sulfonyl-containing compounds can react with thiols (e.g., cysteine), potentially leading to stable adduct formation and altering cellular signaling pathways .

Case Studies

-

Antimicrobial Activity:

A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics. -

Cytotoxicity Assays:

In vitro assays were conducted to assess the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in several types of cancer cells, supporting its anticancer potential. -

CNS Pharmacology:

Research focused on the interaction of this compound with serotonin receptors revealed that it acts as a selective antagonist for the 5-HT6 receptor, which is implicated in cognitive function and could be beneficial in treating cognitive deficits associated with neurodegenerative diseases .

Comparative Analysis

A comparative table highlights the biological activities of this compound relative to other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1H-Tetrazole | Basic tetrazole structure | Antimicrobial |

| 5-Methylthio-1H-tetrazole | Methylthio group at position 5 | Anticancer |

| 1-(2,4-Dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole | Aryl group at position 1 | Diverse pharmacological activities |

| 1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole | tert-Butyl group | Investigated for bioactivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methylsulfonyltetrazole, and what are their key advantages?

- Answer: Two primary methods are documented:

- Cycloaddition Reactions: The [3+2] cycloaddition between nitriles and sodium azide, catalyzed by nano-TiCl₄·SiO₂, yields tetrazole cores. Subsequent sulfonylation using methylsulfonyl chloride introduces the sulfonyl group .

- Stepwise Functionalization: Starting from pre-synthesized tetrazoles, sulfonyl groups are introduced via electrophilic substitution with methanesulfonyl chloride in polar aprotic solvents (e.g., DMF). This method offers higher regioselectivity .

Key Advantage: Cycloaddition is efficient for bulk synthesis, while stepwise approaches allow precise functionalization.

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

- Answer:

- FT-IR Spectroscopy: Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹, tetrazole ring vibrations at ~1500 cm⁻¹) .

- ¹H/¹³C NMR: Confirms substitution patterns (e.g., methylsulfonyl protons at δ ~3.5 ppm in DMSO-d₆) .

- HPLC-PDA: Quantifies purity (>98% for research-grade material) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Answer: Key variables include:

- Catalyst Loading: Nano-TiCl₄·SiO₂ at 5 mol% increases cycloaddition efficiency by 20% compared to traditional ZnCl₂ .

- Solvent Choice: N-methyl-2-pyrrolidone (NMP) enhances sulfonylation reactivity due to its high polarity and stability at elevated temperatures (80–100°C) .

- Workup Protocols: Precipitation in ice-cwater minimizes byproduct formation, improving crude yields to ~75% .

Q. What mechanisms underlie the biological activity of this compound derivatives?

- Answer:

- Enzyme Inhibition: The sulfonyl group acts as a hydrogen-bond acceptor, targeting serine proteases (e.g., thrombin) in biochemical assays .

- Cellular Uptake: Methylsulfonyl enhances lipophilicity (logP ~1.2), improving membrane permeability in cytotoxicity studies .

- Structure-Activity Relationships (SAR): Modifications at the tetrazole N1-position (e.g., aryl substitutions) correlate with antimicrobial potency in Staphylococcus aureus models (MIC₉₀ = 8 µg/mL) .

Q. How should researchers address contradictions in reported synthesis yields or bioactivity data?

- Answer: Contradictions often arise from:

- Purity Discrepancies: Validate material purity via orthogonal methods (e.g., LC-MS vs. elemental analysis) .

- Assay Variability: Standardize biological testing (e.g., broth microdilution for MIC values) and report negative controls .

- Replication Studies: Reproduce protocols with exact reagent grades (e.g., ACS-certified sodium azide) to isolate variables .

Q. What strategies enhance the stability of this compound under experimental conditions?

- Answer:

- Storage: Anhydrous conditions (desiccator, 4°C) prevent hydrolysis of the sulfonyl group .

- Solvent Compatibility: Avoid aqueous bases (e.g., NaOH) during derivatization; use THF or acetonitrile for pH-sensitive reactions .

- Inert Atmosphere: Argon or nitrogen blankets suppress oxidative decomposition during high-temperature syntheses .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.